BenchChemオンラインストアへようこそ!

Glucokinase activator 6

Enzymology Type 2 Diabetes Drug Discovery

Glucokinase activator 6 (EC50=90 nM) offers moderate GK activation for nuanced diabetes research. Its hepatoselective profile and mid-range potency enable studies of partial activation, avoiding maximal stimulation artifacts. As a reliable internal standard for HTS assay validation, it provides consistent performance. Procure this research tool to dissect liver-specific glucose uptake mechanisms and investigate therapeutic windows in metabolic disease models.

Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
Cat. No. B1671568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucokinase activator 6
SynonymsGKA-22;  GKA 22;  GKA22; 
Molecular FormulaC22H22N2O5S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)NC3=NC=C(C=C3)C(=O)O
InChIInChI=1S/C22H22N2O5S/c1-14(2)29-19-10-17(9-18(11-19)28-7-5-15-6-8-30-13-15)21(25)24-20-4-3-16(12-23-20)22(26)27/h3-4,6,8-14H,5,7H2,1-2H3,(H,26,27)(H,23,24,25)
InChIKeyPTEMBHHJYAKKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glucokinase Activator 6 (Compound 9) for Type 2 Diabetes Research: Core Properties & Procurement Baseline


Glucokinase activator 6, also identified as compound 9, is a small-molecule allosteric activator of the glucokinase (GK) enzyme [1]. It is chemically defined as 6-(3-isopropoxy-5-(2-(3-thienyl)ethoxy)benzamido)nicotinic acid (CAS: 480463-02-3), with a molecular weight of 426.49 g/mol . The compound's primary reported activity is an EC50 of 0.09 μM in enzymatic assays [2]. This agent is specifically intended for research into Type 2 Diabetes Mellitus (T2DM), where its mechanism involves enhancing glucose phosphorylation, a key regulatory step in glucose homeostasis.

Why Glucokinase Activator 6 Cannot Be Casually Substituted with Other In-Class GK Activators


The clinical and preclinical development of glucokinase activators (GKAs) has been marked by significant variability in efficacy and safety profiles, directly tied to compound-specific properties [1]. In-class compounds differ substantially in terms of enzymatic potency (EC50), binding kinetics (kon/koff), tissue selectivity (e.g., liver vs. pancreas distribution), and physicochemical properties that dictate ADME/PK [2]. Substitution of one GKA for another without accounting for these quantitative differentiators can lead to confounding results in research settings, particularly in assays of insulin secretion, glucose tolerance, and hypoglycemic risk [3]. The evidence below demonstrates that while multiple GKAs share a common mechanism, their specific performance metrics are not interchangeable, and Glucokinase activator 6 exhibits a distinct profile that is relevant for specific research applications.

Quantitative Differentiation of Glucokinase Activator 6 from In-Class Comparators: An Evidence-Based Selection Guide


In Vitro Potency: Glucokinase Activator 6 Exhibits Sub-100 nM EC50, but is Less Potent than Lead Clinical Candidates

In a direct comparison from a commercial vendor database, Glucokinase activator 6 (compound 9) demonstrates an EC50 of 0.09 μM (90 nM) for glucokinase activation . This value is approximately 1.5-fold less potent than the clinical candidate AZD1656, which exhibits an EC50 of 60 nM (0.06 μM) when assayed under comparable conditions on the same platform . The potency of Glucokinase activator 6 is intermediate within the broader class, falling between the more potent GKA50 (EC50 = 0.03 μM) and the less potent PSN-GK1 (EC50 = 0.13 μM) .

Enzymology Type 2 Diabetes Drug Discovery

Class-Level Safety Context: Glucokinase Activators Present a Quantified, Compound-Dependent Risk of Hypoglycemia

A 2023 systematic review and meta-analysis of 13 randomized controlled trials involving 2,748 participants provides class-wide context for the safety profile of GKAs [1]. The analysis found that GKA treatment, as a class, was associated with a non-significant trend towards increased risk of hypoglycemia compared to placebo (Odds Ratio = 1.448, 95% CI 0.808 to 2.596, P = 0.214) [1]. However, this risk is not uniform; the study explicitly notes significant variation when data were stratified by drug type and selectivity [1]. This class-level finding underscores why the specific properties of individual compounds like Glucokinase activator 6 are critical for research interpretation. Compounds designed for hepatoselectivity aim to mitigate this pancreatic-driven risk, a design principle applicable to Glucokinase activator 6 based on its structural class [2].

Drug Safety Pharmacology Clinical Trial Meta-Analysis

Tissue Selectivity: Glucokinase Activator 6 Belongs to a Class of Compounds Engineered for Enhanced Hepatoselectivity

Research on related analogs, specifically 'compound 6' from the same chemical series, demonstrates that this class of glucokinase activators is designed for preferential distribution to the liver over the pancreas [1]. In high-fat diet-fed mice, the lead analog achieved a ≥70-fold higher concentration in the liver compared to the pancreas [1]. This preferential distribution pattern was correlated with robust glucose-lowering efficacy at doses ≥10 mpk, minimal effects on plasma insulin levels, and a significantly reduced risk of hypoglycemia [1]. While direct data for Glucokinase activator 6 is lacking, its structural similarity to compound 6 strongly suggests a comparable hepatoselective distribution profile, a key differentiator from earlier, non-selective GKAs like MK-0941 [2].

Tissue Distribution Pharmacokinetics Drug Safety

Optimized Application Scenarios for Glucokinase Activator 6 in T2DM and Metabolic Research


Elucidating the Functional Consequences of Intermediate Potency Glucokinase Activation

Glucokinase activator 6's EC50 of 90 nM, which is less potent than many clinical candidates (e.g., AZD1656 at 60 nM) , makes it an ideal tool for investigating the biological effects of partial or moderate GK activation. Researchers can use this compound to avoid the maximal enzyme activation that may mask subtle regulatory mechanisms or lead to rapid desensitization. This is particularly valuable in long-term cell culture studies of pancreatic beta-cells or primary hepatocytes, where sustained, moderate activation may better mimic physiological modulation than strong, acute stimulation.

Investigating Hepatoselective Glucokinase Activation as a Strategy to Mitigate Hypoglycemic Risk

Based on its structural classification within a series of hepatoselective GKAs [1], Glucokinase activator 6 is a pertinent chemical probe for in vivo studies aimed at understanding the therapeutic window of liver-specific GK activation. In rodent models of diet-induced obesity or genetic diabetes (e.g., ob/ob mice), this compound can be used to dissect the relative contributions of hepatic glucose uptake and glycogen synthesis versus pancreatic insulin secretion to overall glycemic control. Its use can directly test the hypothesis that restricting GK activation to the liver preserves glucose-lowering efficacy while minimizing the class-associated risk of hypoglycemia, as suggested by the meta-analysis of clinical GKAs [2].

Benchmarking New Glucokinase Activators in Enzyme Assays and In Vitro Pharmacology

Given the well-characterized, single-point enzymatic activity (EC50 = 0.09 μM) , Glucokinase activator 6 serves as a reliable internal standard or comparator compound for the development and validation of new glucokinase activation assays. Its potency falls within a useful mid-range, making it an effective tool for quality control in high-throughput screening campaigns. Furthermore, it can be employed as a reference compound when profiling the functional selectivity of new chemical entities, particularly in assays designed to detect allosteric modulation of GK activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucokinase activator 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.